molecular formula C14H19N3O2 B10972529 N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]furan-2-carboxamide

N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]furan-2-carboxamide

Cat. No.: B10972529
M. Wt: 261.32 g/mol
InChI Key: VWCVKLDUBFFFNJ-UHFFFAOYSA-N
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Description

N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]furan-2-carboxamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This specific compound has gained attention due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]furan-2-carboxamide typically involves the reaction of 3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-amine with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding site. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]furan-2-carboxamide is unique due to its specific combination of a pyrazole ring and a furan ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

N-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-yl)furan-2-carboxamide

InChI

InChI=1S/C14H19N3O2/c1-14(2,3)12(10-17-8-5-7-15-17)16-13(18)11-6-4-9-19-11/h4-9,12H,10H2,1-3H3,(H,16,18)

InChI Key

VWCVKLDUBFFFNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CN1C=CC=N1)NC(=O)C2=CC=CO2

Origin of Product

United States

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